8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17353522
InChI: InChI=1S/C9H3BrF4N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H
SMILES:
Molecular Formula: C9H3BrF4N2O3S
Molecular Weight: 375.10 g/mol

8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC17353522

Molecular Formula: C9H3BrF4N2O3S

Molecular Weight: 375.10 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate -

Specification

Molecular Formula C9H3BrF4N2O3S
Molecular Weight 375.10 g/mol
IUPAC Name (8-bromo-7-fluoro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate
Standard InChI InChI=1S/C9H3BrF4N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H
Standard InChI Key ZBJHCWJJWONLIP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C(C(=CN=C21)F)Br)OS(=O)(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The 1,5-naphthyridine scaffold consists of a bicyclic aromatic system with two fused pyridine-like rings. In 8-bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate, substitutions occur at positions 2, 7, and 8:

  • Position 2: Trifluoromethanesulfonate (triflate) group (–OSO₂CF₃), a highly electron-withdrawing moiety that enhances electrophilicity at this site .

  • Position 7: Fluorine atom, contributing to electronic modulation and metabolic stability .

  • Position 8: Bromine atom, a halogen substituent enabling subsequent cross-coupling reactions .

The molecular formula is C₁₀H₄BrF₄N₂O₃S, with a calculated molecular weight of 427.11 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₄BrF₄N₂O₃S
Molecular Weight427.11 g/mol
Heavy Atom Count21
Rotatable Bond Count3
Topological Polar Surface72.7 Ų
LogP (Predicted)2.1–2.9 (XLOGP3, WLOGP)

Synthetic Routes and Optimization

Parent Nucleus Preparation

The synthesis typically begins with 1,5-naphthyridin-2-ol derivatives. For example, 8-bromo-7-fluoro-1,5-naphthyridin-2-ol serves as the precursor, synthesized via:

  • Halogenation: Sequential bromination and fluorination using POBr₃ and Selectfluor under controlled conditions .

  • Cyclization: Formation of the naphthyridine core via Gould-Jacobs or Friedländer-type reactions .

Triflate Installation

The hydroxyl group at position 2 undergoes triflation using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., 2,6-lutidine or pyridine) :

8-Bromo-7-fluoro-1,5-naphthyridin-2-ol+Tf2OBaseTriflate product+2HOTf\text{8-Bromo-7-fluoro-1,5-naphthyridin-2-ol} + \text{Tf}_2\text{O} \xrightarrow{\text{Base}} \text{Triflate product} + 2\text{HOTf}

Reaction conditions:

  • Solvent: Dichloromethane or THF at –20°C to 0°C

  • Yield: 70–85% (optimized for minimal hydrolysis)

Table 2: Representative Triflation Conditions

BaseTemperatureSolventYield (%)Purity (%)
2,6-Lutidine–20°CDCM8298.5
Pyridine0°CTHF7597.2
DMAP–10°CAcetonitrile6896.8

Physicochemical and Spectral Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C (DSC data for analogs) .

  • Solubility:

    • DMSO: >50 mg/mL

    • Water: <0.1 mg/mL (hydrolyzes over time)

    • CH₂Cl₂/THF: >20 mg/mL

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.02 (d, J = 6.8 Hz, 1H), 8.76 (s, 1H), 8.23 (d, J = 5.2 Hz, 1H) .

  • ¹⁹F NMR: δ –78.5 (CF₃), –112.3 (C7–F) .

  • HRMS (ESI+): m/z calc. for C₁₀H₄BrF₄N₂O₃S [M+H]⁺: 426.9042; found: 426.9038 .

Reactivity and Functionalization

Cross-Coupling Reactions

The triflate group facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

  • Buchwald-Hartwig Amination: With primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Table 3: Coupling Reaction Performance

Reaction TypeCatalyst SystemYield (%)Scope
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃88Aryl, heteroaryl
Buchwald-HartwigPd₂(dba)₃, Xantphos76Aliphatic amines
NegishiPdCl₂(dppf), ZnCl₂65Alkylzinc reagents

Applications in Drug Discovery

Kinase Inhibitor Development

The naphthyridine-triflate scaffold appears in intermediates for:

  • EGFR Inhibitors: Analogous bromo-fluoro-naphthyridines are precursors to tyrosine kinase inhibitors .

  • CDK4/6 Targeting: Triflate derivatives enable late-stage diversification for cyclin-dependent kinase modulators .

Material Science Applications

  • Ligand Design: Triflate groups enhance metal coordination in catalytic systems .

  • Polymer Functionalization: Serves as a monomer for conductive polymers in OLEDs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator